Comprehensive Physicochemical Profiling and Synthetic Utility of 5-Bromo-1-(4-chlorobenzyl)-1H-indazole
Comprehensive Physicochemical Profiling and Synthetic Utility of 5-Bromo-1-(4-chlorobenzyl)-1H-indazole
Executive Summary
5-Bromo-1-(4-chlorobenzyl)-1H-indazole is a highly lipophilic, halogenated heterocyclic scaffold of profound importance in modern medicinal chemistry. Serving as a critical intermediate, this compound forms the structural backbone for various pharmacologically active agents, including analogs of the anti-cancer agent lonidamine, indazole-based synthetic cannabinoids, and targeted kinase inhibitors.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic behaviors, and regioselective synthesis, tailored for researchers and drug development professionals.
Structural and Physicochemical Characterization
The molecular architecture of 5-Bromo-1-(4-chlorobenzyl)-1H-indazole consists of a bicyclic indazole core substituted with a bromine atom at the C5 position and a 4-chlorobenzyl group at the N1 position. The dual halogenation (Br and Cl) significantly modulates the compound's electron density, steric bulk, and lipophilicity.
Causality of Physicochemical Traits
-
Lipophilicity (LogP): The addition of the highly hydrophobic 4-chlorobenzyl group and the C5-bromine atom drives the predicted LogP to approximately 5.2. This extreme lipophilicity suggests high permeability across lipid bilayers, including the blood-brain barrier (BBB), but presents a liability for aqueous solubility.
-
Polar Surface Area (TPSA): Because the N1 position is alkylated, the molecule loses its hydrogen bond donor capacity. The only remaining polar contributor is the N2 nitrogen (a weak hydrogen bond acceptor). This results in an exceptionally low TPSA of 17.82 Ų, further facilitating passive membrane diffusion.
-
Electronic Effects: The C5-bromine acts as a weak electron-withdrawing group via induction but can donate electron density via resonance. This dual nature makes the C3 position highly susceptible to electrophilic aromatic substitution (e.g., Friedel-Crafts acylation), a common downstream functionalization step.
Quantitative Physicochemical Data
| Property | Value | Method / Source |
| Molecular Formula | C₁₄H₁₀BrClN₂ | Theoretical |
| Molecular Weight | 321.60 g/mol | Computed |
| Exact Mass | 319.9716 Da | Monoisotopic Mass |
| Predicted XLogP3 | ~5.2 | Consensus Estimation |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | 2D Structure Calculation |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 1 (N2 atom) | Structural Analysis |
| Rotatable Bonds | 2 | N1-CH₂ and CH₂-Phenyl |
| pKa (Conjugate Acid) | ~1.2 | Extrapolated from Indazole Core [1] |
Regioselective Synthesis and Thermodynamic Control
The synthesis of N-alkylated indazoles is notoriously challenging due to the tautomeric nature of the starting material, 5-bromo-1H-indazole. Alkylation typically yields a mixture of N1 and N2 isomers.
Mechanistic Insights: N1 vs. N2 Alkylation
The indazole anion, generated upon deprotonation by a base, is an ambient nucleophile.
-
Kinetic Control: The N2 position is often more sterically accessible and possesses a more reactive lone pair, leading to rapid formation of the N2-alkylated product under mildly acidic or low-temperature conditions [2].
-
Thermodynamic Control: The N1-alkylated product (our target compound) is thermodynamically favored because it preserves the stable 10- π aromatic system of the benzenoid ring. High temperatures and strong bases (e.g., K₂CO₃ or Cs₂CO₃ in DMF) drive the equilibrium toward the N1 isomer [2, 3].
Diagram 1: Regioselective synthetic workflow of 5-Bromo-1-(4-chlorobenzyl)-1H-indazole.
Step-by-Step Synthetic Protocol
This self-validating protocol ensures maximum yield of the N1 isomer while providing a robust method for separating the inevitable N2 byproduct.
-
Deprotonation: Dissolve 1.0 equivalent of 5-bromo-1H-indazole in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Add 1.2 equivalents of 4-chlorobenzyl chloride dropwise to the suspension.
-
Thermodynamic Equilibration: Heat the reaction mixture to 80°C and maintain stirring for 12–16 hours. The elevated temperature provides the activation energy required to overcome the kinetic barrier, favoring the N1 isomer.
-
Quenching & Extraction: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of Hexanes/Ethyl Acetate (typically 9:1 to 8:2). The N1 isomer generally elutes faster than the more polar N2 isomer due to differences in dipole moment.
Analytical Characterization Methods
Due to the structural similarities between the N1 and N2 isomers, rigorous analytical validation is required.
HPLC-UV Protocol for Purity Assessment
Given the compound's high lipophilicity, a standard reverse-phase method will result in high retention times. A steep organic gradient is required.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.
-
Detection: UV absorbance at 254 nm (optimal for the conjugated indazole system).
Spectroscopic Signatures
-
¹H-NMR (CDCl₃): The defining feature distinguishing N1 from N2 alkylation is the chemical shift of the C3 proton. In the N1 isomer, the C3-H typically resonates further downfield (approx. δ 8.0 ppm) compared to the N2 isomer. The benzylic CH₂ protons will appear as a sharp singlet around δ 5.5 ppm.
-
Mass Spectrometry (ESI+): Expect a characteristic isotopic pattern due to the presence of both Bromine (⁷⁹Br/⁸¹Br approx. 1:1) and Chlorine (³⁵Cl/³⁷Cl approx. 3:1). The molecular ion [M+H]+ will present a distinct cluster at m/z 321, 323, and 325.
Pharmacokinetic (ADME) Implications
The physicochemical profile of 5-Bromo-1-(4-chlorobenzyl)-1H-indazole directly dictates its behavior in biological systems. Understanding these parameters is crucial before advancing the scaffold into in vivo studies.
Diagram 2: Impact of physicochemical properties on ADME profiling.
-
Absorption & Distribution: The combination of a LogP > 5 and a TPSA < 20 Ų guarantees near-complete passive absorption across the gastrointestinal tract and the blood-brain barrier. If the intended target is peripheral, this scaffold will require structural modification (e.g., adding polar groups at the C3 position) to restrict CNS penetrance.
-
Metabolism: The halogens at the C5 position of the indazole and the para-position of the benzyl ring effectively block two major sites of cytochrome P450-mediated aromatic hydroxylation, significantly increasing the metabolic half-life of the scaffold compared to its unhalogenated analogs.
-
Formulation: The extreme hydrophobicity results in near-zero aqueous solubility. Preclinical in vivo dosing will require advanced formulation strategies, such as dissolution in DMSO/Tween-80/Saline mixtures, lipid nanoparticles, or cyclodextrin complexation.
References
-
Title: 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Title: 1-Benzyl-5-nitro-1H-indazole Source: IUCrData (International Union of Crystallography) URL:[Link]
